1-(1-Phenylpropan-2-yl)piperidin-3-amine

Descripción

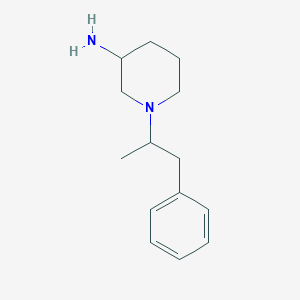

1-(1-Phenylpropan-2-yl)piperidin-3-amine is a piperidine derivative characterized by a phenylpropan-2-yl substituent at the piperidine ring’s nitrogen atom and an amine group at the 3-position. This structural motif is common in medicinal chemistry due to piperidine’s versatility as a scaffold for receptor targeting.

Propiedades

Número CAS |

1341732-58-8 |

|---|---|

Fórmula molecular |

C14H22N2 |

Peso molecular |

218.34 g/mol |

Nombre IUPAC |

1-(1-phenylpropan-2-yl)piperidin-3-amine |

InChI |

InChI=1S/C14H22N2/c1-12(10-13-6-3-2-4-7-13)16-9-5-8-14(15)11-16/h2-4,6-7,12,14H,5,8-11,15H2,1H3 |

Clave InChI |

CEVQEUCFYMODHT-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)N2CCCC(C2)N |

SMILES canónico |

CC(CC1=CC=CC=C1)N2CCCC(C2)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Piperidin-3-amine derivatives exhibit diverse pharmacological properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Pharmacological and Pharmacokinetic Differences

- For example, PET studies on piperidin-3-amine derivatives with ethoxy/propoxy groups demonstrated substituent-dependent brain uptake in animal models .

- Receptor Selectivity : Piperidin-3-amine derivatives with pyrimidine or indole substituents (e.g., GR205171 analogues) show affinity for neurokinin-1 (NK1) receptors, while phenylpropan-2-yl variants may target opioid or adrenergic receptors due to steric and electronic differences .

- Metabolic Stability : Alkyne-substituted derivatives (e.g., 1-(Prop-2-yn-1-yl)piperidin-3-amine) resist oxidative metabolism, whereas phenylpropan-2-yl groups may undergo CYP450-mediated hydroxylation, affecting half-life .

Research Findings and Trends

- NK1 Receptor Ligands : Piperidin-3-amine derivatives with trifluoromethyl-triazolyl groups (e.g., GR205171 analogues) showed species-dependent brain uptake in guinea pigs and rhesus monkeys, highlighting substituent effects on biodistribution .

- Antiviral Potential: Pyrimidine-substituted piperidines (e.g., 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine) are under investigation for protease inhibition, leveraging their planar aromatic systems .

- Structural Diversity : The piperidine scaffold’s flexibility allows for modular synthesis, as seen in the preparation of p97 ATPase inhibitors with indole-phenyl substitutions .

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-(1-Phenylpropan-2-yl)piperidin-3-amine typically involves:

- Construction or functionalization of the piperidine ring.

- Introduction of the 1-phenylpropan-2-yl side chain.

- Installation of the amine group at the 3-position of the piperidine.

This can be achieved via nucleophilic substitution, reductive amination, or catalytic amination methods, often starting from appropriately substituted piperidine or phenylpropanol derivatives.

Sodium Hydride-Mediated Alkylation Approach

One reported method involves the use of sodium hydride (NaH) as a strong base to deprotonate a hydroxyl precursor, followed by nucleophilic substitution with an aryl halide or similar electrophile.

Procedure Summary:

- Sodium hydride (approximately 10 mmol) is suspended in N,N-dimethylethanamide (DMA) solvent.

- The substrate 1-phenyl-3-(piperidin-1-yl)propan-1-ol (around 2 mmol) is added.

- The mixture is stirred at elevated temperature (70 °C) to generate the alkoxide intermediate.

- An aryl halide such as p-chlorobenzotrifluoride (10 mmol) is added, and the reaction is heated further (100 °C) for 2 hours.

- The reaction mixture is then quenched with aqueous base, extracted, and purified by silica gel chromatography to isolate the product.

This method achieves moderate yields (~29%) and is useful for forming ether or amine linkages on the propan-2-yl side chain attached to piperidine.

| Reagent | Amount (mmol) | Role |

|---|---|---|

| Sodium hydride (NaH) | 10 | Base for deprotonation |

| 1-phenyl-3-(piperidin-1-yl)propan-1-ol | 2 | Nucleophile precursor |

| p-Chlorobenzotrifluoride | 10 | Electrophilic aryl halide |

| Solvent: DMA | 10 mL | Reaction medium |

| Temperature | 70-100 °C | Reaction conditions |

Pd-Catalyzed Amination and Coupling Reactions

Palladium-catalyzed cross-coupling reactions are widely used for constructing C–N bonds in complex amines. For example:

- Pd-catalyzed amination of aryl halides with piperidine derivatives.

- Use of ligands such as DavePhos and bases like sodium tert-butoxide.

- Reactions conducted in sealed tubes at elevated temperatures (~100 °C) for extended times (18 h).

- Purification by silica gel chromatography.

Q & A

Q. What are the common synthetic routes for 1-(1-Phenylpropan-2-yl)piperidin-3-amine, and how can reaction conditions be optimized for yield?

The synthesis typically involves alkylation of a piperidine scaffold with a phenylpropan-2-yl group. A standard method includes reacting a benzyl halide derivative (e.g., 3-chlorobenzyl chloride) with piperidine under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at reflux temperatures (60–100°C) . Optimization strategies include:

- Solvent selection : Polar solvents enhance nucleophilicity of the amine, while aprotic solvents minimize side reactions.

- Base strength : Stronger bases (e.g., NaH) accelerate alkylation but may increase byproduct formation.

- Temperature control : Gradual heating (e.g., 80°C for 12 hours) improves yield compared to rapid heating .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring conformation and phenylpropan-2-yl substitution pattern. Key signals include δ 2.5–3.5 ppm (piperidine protons) and δ 7.2–7.5 ppm (aromatic protons) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₂₀N₂: calculated 216.16 g/mol) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% preferred for biological assays) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Receptor binding assays : Screen for affinity to serotonin or dopamine receptors using radioligand displacement (e.g., [³H]spiperone for dopamine D₂ receptors) .

- Enzyme inhibition : Test inhibition of monoamine oxidase (MAO) or kinases via fluorometric or colorimetric substrates (e.g., Amplex Red for MAO) .

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity at concentrations ≤10 µM .

Advanced Research Questions

Q. How can synthetic routes be modified to improve enantiomeric purity for chiral derivatives?

- Chiral resolution : Employ diastereomeric salt formation with tartaric acid or use chiral stationary phases in preparative HPLC .

- Asymmetric synthesis : Catalytic enantioselective alkylation using chiral ligands (e.g., BINOL-derived phosphoramidites) to control stereochemistry at the piperidine 3-position .

- Kinetic studies : Monitor reaction progress with chiral GC/MS to identify racemization-prone steps .

Q. How can computational modeling aid in predicting the binding affinity of this compound to neurological receptors?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., 5-HT₂A). Focus on hydrogen bonding with conserved residues (e.g., Asp155) and hydrophobic packing with the phenyl group .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .

- QSAR modeling : Train models on datasets of piperidine analogs to predict IC₅₀ values for novel derivatives .

Q. What strategies can resolve discrepancies in biological activity data observed across different in vitro assays?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated degradation) .

- Orthogonal validation : Confirm receptor binding via SPR (surface plasmon resonance) if radioligand assays show variability .

Q. How can derivatives be designed to enhance blood-brain barrier (BBB) penetration while maintaining target specificity?

- Lipophilicity optimization : Aim for logP values 2–3 (calculated via ChemAxon). Introduce fluorine atoms to improve metabolic stability without excessive hydrophobicity .

- P-glycoprotein evasion : Avoid substrates of P-gp by minimizing hydrogen bond donors (e.g., replace -NH₂ with -NMe₂) .

- In silico BBB prediction : Tools like SwissADME or BBB Predictor prioritize compounds with high BBB score (>0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.